molecular formula C16H18N2O5S B124576 N-去丁基-N-丙基布美他尼 CAS No. 28395-28-0

N-去丁基-N-丙基布美他尼

货号: B124576
CAS 编号: 28395-28-0
分子量: 350.4 g/mol
InChI 键: YZACFNSGLDGBNP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Phenoxy-3-(propylamino)-5-sulfamoylbenzoic acid is a chemical compound with a complex structure that includes phenoxy, propylamino, and sulfamoyl groups attached to a benzoic acid core. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

科学研究应用

Pharmacological Properties

N-Desbutyl-N-propyl Bumetanide retains the core pharmacological action of bumetanide, primarily functioning as a loop diuretic. Its mechanism involves inhibiting the sodium-potassium-chloride cotransporter (NKCC2) in the renal tubules, leading to increased excretion of sodium and water. This property makes it valuable in managing conditions associated with fluid retention.

Treatment of Edema

Bumetanide, including its derivatives like N-Desbutyl-N-propyl Bumetanide, is FDA-approved for treating various edematous conditions resulting from heart failure, liver cirrhosis, and renal diseases such as nephrotic syndrome. The efficacy of this compound in managing refractory edema has been documented, providing an alternative for patients unresponsive to other diuretics .

Neurological Disorders

Recent studies indicate that bumetanide can modulate chloride transport in neurons, potentially offering therapeutic benefits in neurological disorders characterized by altered GABAergic transmission. Research has shown that bumetanide can reduce seizure burden in neonates when used as an adjunct to standard therapies like phenobarbital . The implications for N-Desbutyl-N-propyl Bumetanide in similar contexts remain an area of active investigation.

Nitrosamine Impurity Mitigation

A significant aspect of ongoing research involves the formation of nitrosamine impurities during the synthesis of drugs like bumetanide. The FDA has highlighted the need for strategies to mitigate these impurities in drug formulations. Studies have demonstrated that adjusting pH levels and incorporating antioxidants can effectively inhibit the formation of nitrosamines such as N-nitrosobumetanide (NBMT) during tablet manufacturing processes . This research underscores the importance of formulation strategies that could also be applied to N-Desbutyl-N-propyl Bumetanide.

Data Tables

The following table summarizes key pharmacological properties and clinical applications of N-Desbutyl-N-propyl Bumetanide compared to its parent compound:

Property Bumetanide N-Desbutyl-N-propyl Bumetanide
Mechanism of Action NKCC2 inhibitorNKCC2 inhibitor
Primary Use Edema managementPotential for edema management
Neurological Applications Adjunct therapy for seizuresUnder investigation
FDA Approval YesPending further studies

Case Studies and Clinical Trials

Several pilot studies have explored the use of bumetanide derivatives in clinical settings:

  • A randomized controlled trial assessed bumetanide's efficacy in reducing seizure burden among neonates when combined with phenobarbital. Results indicated a significant reduction in seizure frequency without a corresponding increase in serious adverse events .
  • Investigations into formulation strategies aimed at reducing nitrosamine impurities have shown promising results, suggesting that similar methodologies could enhance the safety profile of N-Desbutyl-N-propyl Bumetanide in pharmaceutical applications .

生化分析

Biochemical Properties

N-Desbutyl-N-propyl Bumetanide plays a significant role in biochemical reactions, particularly in the inhibition of the sodium-potassium-chloride cotransporter (NKCC1). This compound interacts with various enzymes, proteins, and other biomolecules, including NKCC1, which is crucial for maintaining ion balance within cells. By inhibiting NKCC1, N-Desbutyl-N-propyl Bumetanide disrupts ion transport, leading to changes in cellular ion concentrations and osmotic balance .

Cellular Effects

N-Desbutyl-N-propyl Bumetanide has profound effects on various cell types and cellular processes. It influences cell function by altering ion transport and osmotic balance, which can impact cell signaling pathways, gene expression, and cellular metabolism. For example, in neurons, the inhibition of NKCC1 by N-Desbutyl-N-propyl Bumetanide can affect GABAergic signaling, leading to changes in neuronal excitability and synaptic transmission .

Molecular Mechanism

The molecular mechanism of N-Desbutyl-N-propyl Bumetanide involves its binding to the NKCC1 transporter, inhibiting its activity. This inhibition prevents the cotransport of sodium, potassium, and chloride ions across the cell membrane, leading to a decrease in intracellular chloride concentration. This change in ion concentration can affect various cellular processes, including enzyme activity, gene expression, and cell signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Desbutyl-N-propyl Bumetanide can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that prolonged exposure to N-Desbutyl-N-propyl Bumetanide can lead to sustained inhibition of NKCC1, resulting in long-term changes in cellular ion balance and function .

Dosage Effects in Animal Models

The effects of N-Desbutyl-N-propyl Bumetanide vary with different dosages in animal models. At lower doses, the compound effectively inhibits NKCC1 without causing significant adverse effects. At higher doses, N-Desbutyl-N-propyl Bumetanide can lead to toxicity and adverse effects, such as electrolyte imbalances and dehydration. These threshold effects highlight the importance of careful dosage management in experimental settings .

Metabolic Pathways

N-Desbutyl-N-propyl Bumetanide is involved in various metabolic pathways, including oxidative biotransformations. The compound undergoes metabolism to produce several metabolites, including hydroxybutyl and amino-butyric acid derivatives. These metabolic processes can influence the compound’s activity and its effects on cellular function .

Transport and Distribution

Within cells and tissues, N-Desbutyl-N-propyl Bumetanide is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within different cellular compartments, influencing its overall activity and function .

Subcellular Localization

The subcellular localization of N-Desbutyl-N-propyl Bumetanide is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization can impact the compound’s ability to interact with its target proteins and exert its biochemical effects .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenoxy-3-(propylamino)-5-sulfamoylbenzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-phenoxybenzoic acid with propylamine under controlled conditions to introduce the propylamino group. This is followed by the introduction of the sulfamoyl group through a sulfonation reaction. The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of 4-Phenoxy-3-(propylamino)-5-sulfamoylbenzoic acid may involve large-scale reactions in reactors with precise control over temperature, pressure, and reaction time. The use of catalysts and automated systems ensures high yield and purity of the final product. Industrial methods also focus on minimizing waste and optimizing the use of raw materials.

化学反应分析

Types of Reactions

4-Phenoxy-3-(propylamino)-5-sulfamoylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

相似化合物的比较

Similar Compounds

    4-Phenoxybenzoic acid: Lacks the propylamino and sulfamoyl groups, making it less versatile in its applications.

    3-(Propylamino)benzoic acid: Does not have the phenoxy and sulfamoyl groups, limiting its chemical reactivity.

    5-Sulfamoylbenzoic acid: Missing the phenoxy and propylamino groups, which reduces its potential biological activity.

Uniqueness

4-Phenoxy-3-(propylamino)-5-sulfamoylbenzoic acid is unique due to the presence of all three functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

生物活性

N-Desbutyl-N-propyl Bumetanide is a derivative of Bumetanide, a potent loop diuretic primarily used to treat conditions such as heart failure and edema. This article explores the biological activity of N-Desbutyl-N-propyl Bumetanide, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Bumetanide

Bumetanide is classified as a sulfamyl diuretic that inhibits the Na+/K+/2Cl− cotransporter (NKCC) in the renal ascending loop of Henle, leading to increased excretion of sodium, chloride, and water. It has a higher potency compared to furosemide, making it effective in patients who do not respond adequately to other diuretics .

The primary mechanism by which N-Desbutyl-N-propyl Bumetanide exerts its effects is through the inhibition of NKCC transporters. This action results in:

  • Increased Diuresis : Enhanced excretion of sodium and chloride leads to increased urine output.
  • Electrolyte Alterations : The drug influences electrolyte balance, causing changes in serum potassium and magnesium levels .
  • Potential Neurological Effects : Recent studies suggest that bumetanide may have applications in treating neurological disorders by modulating chloride homeostasis in the brain .

Comparative Biological Activity

The following table summarizes key pharmacological parameters and biological activities of N-Desbutyl-N-propyl Bumetanide compared to its parent compound, Bumetanide:

Parameter N-Desbutyl-N-propyl Bumetanide Bumetanide
IC50 (NKCC1) Not specifically reported0.68 µM
IC50 (NKCC2) Not specifically reported4.0 µM
Bioavailability Not explicitly documented80% - 100%
Protein Binding Not explicitly documented~97%
Half-Life Not explicitly documented60-90 minutes
Therapeutic Uses Potential for neurological disordersEdema, hypertension

Case Studies and Research Findings

  • Neurological Applications :
    A study investigated the use of bumetanide derivatives in treating epilepsy. The findings indicated that certain prodrugs of bumetanide could penetrate the blood-brain barrier more effectively than bumetanide itself, potentially enhancing its therapeutic effects in neurological conditions while reducing diuretic side effects .
  • Electrolyte Management :
    Clinical observations have shown that excessive use of bumetanide can lead to electrolyte imbalances, particularly hypokalemia and hypomagnesemia. Monitoring and management strategies are essential for patients receiving treatment with bumetanide or its derivatives .
  • Animal Models :
    Research on animal models has demonstrated that bumetanide can reverse cognitive deficits associated with Alzheimer's disease by altering gene expression related to neuronal function. This suggests a broader application for bumetanide derivatives in neurodegenerative diseases .

属性

IUPAC Name

4-phenoxy-3-(propylamino)-5-sulfamoylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5S/c1-2-8-18-13-9-11(16(19)20)10-14(24(17,21)22)15(13)23-12-6-4-3-5-7-12/h3-7,9-10,18H,2,8H2,1H3,(H,19,20)(H2,17,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZACFNSGLDGBNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C(C(=CC(=C1)C(=O)O)S(=O)(=O)N)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10615220
Record name 4-Phenoxy-3-(propylamino)-5-sulfamoylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10615220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28395-28-0
Record name 4-Phenoxy-3-(propylamino)-5-sulfamoylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10615220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Name
CCCNc1cc(C(=O)OCC)cc(S(N)(=O)=O)c1Oc1ccccc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Ethyl-4-phenoxy-3-n-propylamino-5-sulphamyl-benzoate (1 g) was dissolved in 1N sodium hydroxide (15 ml), and heated on a steam bath for 1 hour. After cooling, the 4-phenoxy-3-n-propylamino-5-sulphamyl-benzoic acid was precipitated by addition of 4N hydrochloric acid until the pH was 2.5; the melting point was 223°-224°C.
Name
Ethyl-4-phenoxy-3-n-propylamino-5-sulphamyl-benzoate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。